molecular formula C39H56O11 B12393445 2-O-Sinapoyl makisterone A

2-O-Sinapoyl makisterone A

Cat. No.: B12393445
M. Wt: 700.9 g/mol
InChI Key: YZXUMPLPZGHEBG-GPPPMMNLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Sinapoyl makisterone A involves the esterification of sinapinic acid with ecdysterone. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 2-O-Sinapoyl makisterone A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield sinapinic acid and ecdysterone.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of sinapinic acid and ecdysterone.

Scientific Research Applications

2-O-Sinapoyl makisterone A has a wide range of applications in scientific research:

Mechanism of Action

2-O-Sinapoyl makisterone A exerts its effects by selectively inhibiting the COX-2 enzyme . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The sinapoyl moiety at the C-2 position of the ecdysteroid skeleton plays a crucial role in this selective inhibition . The compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins.

Properties

Molecular Formula

C39H56O11

Molecular Weight

700.9 g/mol

IUPAC Name

[(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H56O11/c1-21(35(2,3)45)15-32(42)38(6,46)31-12-14-39(47)24-18-26(40)25-19-27(41)30(20-36(25,4)23(24)11-13-37(31,39)5)50-33(43)10-9-22-16-28(48-7)34(44)29(17-22)49-8/h9-10,16-18,21,23,25,27,30-32,41-42,44-47H,11-15,19-20H2,1-8H3/b10-9+/t21-,23+,25+,27-,30+,31+,32-,36-,37-,38-,39-/m1/s1

InChI Key

YZXUMPLPZGHEBG-GPPPMMNLSA-N

Isomeric SMILES

C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)OC(=O)/C=C/C5=CC(=C(C(=C5)OC)O)OC)C)C)O)O)O)C(C)(C)O

Canonical SMILES

CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)OC(=O)C=CC5=CC(=C(C(=C5)OC)O)OC)C)C)O)O)O)C(C)(C)O

Origin of Product

United States

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